molecular formula C10H10N2O3 B12077111 ethyl 4-hydroxy-1H-indazole-6-carboxylate

ethyl 4-hydroxy-1H-indazole-6-carboxylate

Cat. No.: B12077111
M. Wt: 206.20 g/mol
InChI Key: AQNAIZZBQZIMQW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-(2-nitrophenyl)acetate with hydrazine hydrate, followed by cyclization and subsequent esterification . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, amides, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-hydroxy-1H-indazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and carboxylate groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1H-indazole-3-carboxylate
  • Ethyl 2H-indazole-3-carboxylate
  • Ethyl 5-hydroxy-1H-indazole-3-carboxylate

Uniqueness

Ethyl 4-hydroxy-1H-indazole-6-carboxylate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the 4-position and the carboxylate group at the 6-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 4-hydroxy-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-8-7(5-11-12-8)9(13)4-6/h3-5,13H,2H2,1H3,(H,11,12)

InChI Key

AQNAIZZBQZIMQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NN2)C(=C1)O

Origin of Product

United States

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